Thermal Decomposition Temperature: Magnesium 2-Methoxyethanolate vs. Magnesium Ethoxide, Methoxide, and Acetylacetonate
Magnesium 2-methoxyethanolate decomposes to MgO at approximately 400 °C in air [1]. Under an inert N₂ atmosphere, magnesium ethoxide decomposes at about 260 °C, which is about 70 °C lower than magnesium methoxide (~330 °C) [2]. Magnesium acetylacetonate (Mg(acac)₂) begins to decompose above its melting point of 260–276 °C, but complete conversion to MgO typically requires temperatures above 500 °C . The 400 °C value for magnesium 2-methoxyethanolate is higher than that of ethoxide but significantly lower than that of methoxide under comparable conditions; moreover, the alkoxyethoxide achieves full oxide conversion in air without added stabilizers, whereas other alkoxides require inert atmospheres or stabilizers that raise the practical decomposition temperature [1][2].
| Evidence Dimension | Thermal decomposition temperature (onset of MgO formation) |
|---|---|
| Target Compound Data | ~400 °C in air |
| Comparator Or Baseline | Magnesium ethoxide: ~260 °C in N₂; Magnesium methoxide: ~330 °C in N₂; Magnesium acetylacetonate: >265 °C (melting/decomposition onset), complete oxide formation >500 °C |
| Quantified Difference | Target decomposes ~140 °C higher than ethoxide, ~70 °C higher than methoxide (in different atmospheres), and is capable of full conversion at a lower temperature than acetylacetonate. |
| Conditions | Air atmosphere (target) vs. inert N₂ atmosphere (comparators); thermogravimetric analysis |
Why This Matters
The ability to form crystalline MgO at a moderate temperature in air without stabilizers enables simpler, lower-cost processing for protective coatings and thin-film devices.
- [1] JP 2001-031681 A. (2001). Metal-organic compound and formation of metal oxide film. Japan Patent Office. Retrieved from https://patents.google.com/patent/JP2001031681A/en View Source
- [2] Jung, H. S., et al. (2003). Crystallization behaviors of nanosized MgO particles from magnesium alkoxides. Journal of Colloid and Interface Science, 259(1), 127–132. doi:10.1016/S0021-9797(03)00034-1 View Source
